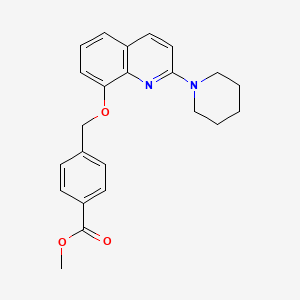

Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate” is a complex organic compound. It has a molecular formula of C23H24N2O3 and a molecular weight of 376.456. This compound belongs to the class of organic compounds known as hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group .

Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For instance, microwave-assisted condensation has been used in the synthesis of similar compounds . Moreover, piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a quinoline ring attached to a piperidine ring through an oxy-methyl linkage, further attached to a benzoate group. The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, quinoline derivatives have been synthesized using various conventional named reactions . Moreover, piperidine derivatives have been synthesized through intra- and intermolecular reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point, boiling point, and solubility can be determined experimentally .Aplicaciones Científicas De Investigación

Analytical and Chemical Profiles

Research on synthetic cannabinoid receptor agonists, including molecules with quinolin-8-yl and piperidin-1-yl groups, provides extensive characterizations of these compounds. For instance, Brandt et al. (2020) explored a group of SCRAs exhibiting sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine-based structures. The study detailed the analytical profiles of compounds such as quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) and its derivatives, highlighting their relevance to forensic and clinical investigations due to the emergence of new psychoactive substances (NPS) (Brandt et al., 2020).

Metabolic Fate and Toxicology

The metabolic fate of synthetic cannabinoids, including those with quinoline and piperidine motifs, has been a subject of research. Richter et al. (2022) investigated the in vitro metabolism of QMMSB and QMiPSB, finding that ester hydrolysis plays a significant role in their phase I metabolism, which is crucial for their identification in toxicological screenings (Richter et al., 2022).

Potential Therapeutic Applications

Quinoline and piperidine derivatives have been explored for their therapeutic potential, including anti-inflammatory and antibacterial activities. For example, compounds with the quinoline and piperidine structure have demonstrated significant anti-inflammatory properties in vivo, as reported by Smits et al. (2008) in their design and evaluation of new H4 receptor ligands (Smits et al., 2008). Additionally, Murthy et al. (2011) synthesized and assessed methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives for their antibacterial activities, highlighting the antimicrobial potential of quinoline derivatives (Murthy et al., 2011).

Direcciones Futuras

The future directions in the research of this compound could involve exploring its potential applications in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

methyl 4-[(2-piperidin-1-ylquinolin-8-yl)oxymethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-27-23(26)19-10-8-17(9-11-19)16-28-20-7-5-6-18-12-13-21(24-22(18)20)25-14-3-2-4-15-25/h5-13H,2-4,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXWQXOUFLDWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2810365.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride](/img/structure/B2810373.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2810375.png)

![4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2810378.png)

![6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810379.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2810382.png)

![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide](/img/structure/B2810383.png)